2-Chloro-3-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-12(2)8-16(6-9(12)7-17-3)11-10(13)14-4-5-15-11/h4-5,9H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPWDTRFDQFFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C2=NC=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrazine is a synthetic compound notable for its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 239.75 g/mol. The presence of a chloro group and a pyrrolidine ring contributes to its chemical reactivity and biological properties.
The biological activity of 2-Chloro-3-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrazine is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinity for specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that the compound could inhibit certain enzymes involved in metabolic pathways, which may alter cellular functions.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various derivatives, 2-Chloro-3-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrazine demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Neuroprotective Effects
Research conducted on neuronal cell lines indicated that treatment with this compound resulted in a reduction of apoptosis markers under oxidative stress conditions. The compound's ability to scavenge free radicals was highlighted as a potential mechanism for its neuroprotective effects.
Research Findings
Recent research has focused on synthesizing analogs of 2-Chloro-3-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrazine to enhance its biological activity. Notable findings include:
- Enhanced Potency : Certain analogs exhibited improved binding affinity to target receptors compared to the parent compound.
- Reduced Toxicity : Modifications in the molecular structure have led to decreased cytotoxicity in mammalian cell lines while maintaining efficacy against microbial strains.
Comparison with Similar Compounds
Substituent Variations on the Pyrazine Core
- 2-Chloro-3-(methoxymethyl)pyrazine (CAS 1289387-97-8) : Lacks the pyrrolidine moiety but retains the methoxymethyl group. Its simpler structure results in lower molecular weight (158.59 g/mol) compared to the target compound, which has a bulkier pyrrolidine substituent. This difference impacts solubility and bioavailability .
- 2-Chloro-3-(2-methylpropyl)pyrazine (CAS 57674-17-6) : Features a branched alkyl chain instead of the pyrrolidine group. The alkyl substituent enhances lipophilicity, as evidenced by its higher logP value compared to methoxymethyl-substituted analogs .
- 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine (CAS 2075819-84-8) : Replaces pyrrolidine with a piperazine ring. Piperazine derivatives often exhibit improved water solubility due to the basic nitrogen atoms, which can form salts with acids .
Halogen and Functional Group Modifications
- 2-Chloro-3-(trifluoromethyl)pyrazine (CAS 33468-69-8) : The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. This compound is commonly used in agrochemical synthesis .
- 2-Chloro-6-{[1-(methylsulfonyl)-3-piperidinyl]methyl}pyrazine : Incorporates a sulfonyl group, which enhances metabolic stability and binding affinity in enzyme inhibition studies .
Physicochemical Properties
Table 1: Comparison of Key Properties
Notes:
- The target compound’s pyrrolidine substituent introduces steric hindrance, reducing crystallization tendencies compared to simpler analogs .
- Trifluoromethyl-substituted pyrazines exhibit higher thermal stability due to strong C–F bonds, as shown in differential scanning calorimetry (DSC) studies .
Spectroscopic and Computational Data
IR Spectroscopy
- Target Compound: Computational modeling predicts C=N stretching frequencies near 1660–1779 cm⁻¹, consistent with pyrazine derivatives. Experimental IR data for 2-chloro-3-(2-quinolylthio)pyrazine (a structural analog) shows close alignment with calculated spectra (R = 0.9999, standard deviation = 6.7 cm⁻¹) .
- 2-Chloro-3-(methoxymethyl)pyrazine : Methoxymethyl C–O stretching vibrations appear at 1100–1200 cm⁻¹, distinguishing it from alkyl-substituted analogs .
NMR Data
- Pyrrolidine Substitutents : Protons on the 3,3-dimethylpyrrolidine ring resonate at δ 1.2–1.5 ppm (CH₃) and δ 3.2–3.6 ppm (CH₂OCH₃) in ¹H NMR, confirmed by analogous compounds in literature .
Preparation Methods
Multi-step Methylation, Amination, Chlorination, and Oxidation (Based on CN102304083A)
This method involves a sequence of reactions starting from basic precursors like voitol and sodium hydroxide, proceeding through methylation, amination, chlorination, and oxidation steps to yield chloromethylated pyridine derivatives, which can be adapted for pyrazine analogs.
- Methylation: Voitol is reacted with dimethyl phosphate in an aqueous sodium hydroxide solution under ice-bath cooling (0-4 °C) to form 3-methoxyl-2-methyl-4H-pyran-4-ketone.
- Amination: The ketone intermediate is treated in strong aqueous ammonia at 40-45 °C to form 3-methoxyl-2-methyl-4(1H)-pyridone.
- Chlorination: Using phosphorus oxychloride under reflux (8-12 h) converts the pyridone to 4-chloro-3-methoxyl-2-picoline.
- Oxidation: Hydrogen peroxide and glacial acetic acid oxidize the chlorinated intermediate to 4-chloro-3-methoxyl-2-methylpyridine N-oxide.
- Methylolation and Secondary Chlorination: Aceticanhydride reflux and subsequent chlorination with sulfur oxychloride in methylene dichloride yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Yields for key intermediates range from 56% to 78%, with careful control of temperature and stoichiometry critical for success.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation | 0-4 °C, aqueous NaOH, dimethyl phosphate | 78 | Ice-water bath, 3-6 h stirring |
| Amination | 40-45 °C, strong aqueous ammonia | - | 3-6 h reaction, crystallization step |
| Chlorination | Reflux, phosphorus oxychloride, 8-12 h | - | Followed by neutralization and extraction |
| Oxidation | 50-80 °C, H2O2 and glacial acetic acid | - | 3-6 h stirring |
| Methylolation | 120-140 °C reflux, aceticanhydride | 56 | Followed by NaOH treatment |
| Secondary Chlorination | 0-3 °C, sulfur oxychloride in methylene dichloride | 76-78 | Cooling and activated carbon decolorization |
This method is robust but involves multiple purification and solvent extraction steps, requiring careful handling of reagents and waste management.
Chloromethylation Using Triphosgene (Based on CN103232389A)
An alternative preparation method focuses on the chloromethylation of 2-hydroxymethyl-4-methoxyl-3,5-dimethylpyrazine using triphosgene as a chlorinating agent.
- Dissolve 2-hydroxymethyl-4-methoxyl-3,5-dimethylpyrazine in toluene.
- Add a toluene solution of triphosgene dropwise at low temperature (0-10 °C) to control reactivity.
- After completion, add a small amount of methanol dropwise to quench the reaction.
- Remove acidic gases under reduced pressure.
- Centrifuge and dry the reaction mixture to isolate 2-chloromethyl-4-methoxyl-3,5-dimethylpyrazine hydrochloride.
- Simplified operation with fewer steps.
- High yield and purity of the final product.
- Reduced generation of hazardous waste ("three wastes").
- Avoids the use of sulfur oxychloride, minimizing sulfurous gas emissions.
This method is particularly suitable for synthesizing pyrazine derivatives with high efficiency and environmental considerations.
Comparative Analysis of Preparation Methods
| Feature | Multi-step Methylation/Chlorination (CN102304083A) | Triphosgene Chloromethylation (CN103232389A) |
|---|---|---|
| Complexity | High (multiple steps, reagents, purifications) | Moderate (single chloromethylation step) |
| Chlorinating Agent | Phosphorus oxychloride, sulfur oxychloride | Triphosgene |
| Reaction Temperature | 0-140 °C (varied by step) | 0-10 °C |
| Yield | 56-78% (intermediates) | High (not explicitly quantified but reported as high) |
| Environmental Impact | Generates sulfurous gases, multiple solvent uses | Reduced waste, less toxic gases |
| Product Purity | Requires multiple purification steps | High purity with simplified workup |
Research Findings and Notes
- The multi-step method is well-established for pyridine derivatives and can be adapted for pyrazine analogs with similar reactivity patterns.
- Control of reaction parameters such as temperature, pH, and reagent molar ratios is critical to minimize side reactions such as demethylation or formation of impurities.
- The triphosgene method offers a greener alternative with operational simplicity and reduced environmental hazards.
- Both methods require handling of moisture-sensitive and corrosive reagents, necessitating appropriate safety measures.
- The chloromethylation step is pivotal for introducing the reactive chloro substituent, which can further undergo nucleophilic substitution to yield various derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
